1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with the molecular formula C11H9F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
The synthesis of 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoro-4-propoxyphenylboronic acid.
Reaction Conditions: The boronic acid undergoes a Suzuki coupling reaction with 2,2,2-trifluoroethanone in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(3,5-Difluoro-4-propoxyphenyl)ethanol: This compound has a similar structure but differs in the functional group, which affects its reactivity and applications.
3-(3,5-Difluoro-4-propoxyphenyl)-2-propenoic acid: This compound has a different backbone, leading to distinct chemical properties and uses.
Properties
IUPAC Name |
1-(3,5-difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O2/c1-2-3-18-9-7(12)4-6(5-8(9)13)10(17)11(14,15)16/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFZVSYMKQTRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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